molecular formula C6H3ClF3NO B2699558 6-Chloro-5-(trifluoromethyl)pyridin-3-OL CAS No. 1211578-93-6

6-Chloro-5-(trifluoromethyl)pyridin-3-OL

Cat. No.: B2699558
CAS No.: 1211578-93-6
M. Wt: 197.54
InChI Key: YPZNWJDFGOYBMM-UHFFFAOYSA-N
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Description

6-Chloro-5-(trifluoromethyl)pyridin-3-OL is a chemical compound with the molecular formula C6H3ClF3NO . It is a derivative of pyridine, characterized by the presence of a chlorine atom at the 6th position, a trifluoromethyl group at the 5th position, and a hydroxyl group at the 3rd position. This compound is known for its significant applications in various fields, including organic synthesis, pharmaceuticals, and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Chloro-5-(trifluoromethyl)pyridin-3-OL can be synthesized through several methods. One common method involves the reaction of 2-hydroxy-3-chloropyridine with trifluoromethyl ketone under alkaline conditions. The reaction requires careful control of temperature and pH to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification and crystallization to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-5-(trifluoromethyl)pyridin-3-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes , while substitution reactions can produce a variety of functionalized pyridine derivatives .

Mechanism of Action

The precise mechanism of action of 6-Chloro-5-(trifluoromethyl)pyridin-3-OL depends on its specific applicationFor instance, in pharmaceutical applications, it may bind to specific enzymes or receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-5-(trifluoromethyl)pyridin-3-OL is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

6-chloro-5-(trifluoromethyl)pyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClF3NO/c7-5-4(6(8,9)10)1-3(12)2-11-5/h1-2,12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPZNWJDFGOYBMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C(F)(F)F)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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